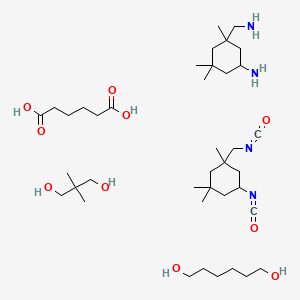
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with various amines and diols, resulting in a versatile material with unique properties. This compound is used in various industrial applications due to its stability, flexibility, and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The addition of 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol further modifies the polymer structure, enhancing its flexibility and mechanical properties. Finally, the incorporation of 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane introduces isocyanate groups, which can react with other functional groups to form cross-linked networks.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as heating, cooling, and the addition of catalysts to accelerate the reaction. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can replace certain groups within the polymer with other functional groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate groups can react with hydroxyl or amine groups, forming strong covalent bonds that enhance the polymer’s mechanical properties and stability. The polymer’s structure allows it to form cross-linked networks, providing flexibility and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, 5-amino-1,3,3-trimethylcyclohexane
- Hexanedioic acid, polymer with 2-[(2-aminoethyl)amino]ethanesulfonic acid monosodium salt, 5-amino-1,3,3-trimethylcyclohexane
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane offers unique properties such as enhanced flexibility, mechanical strength, and resistance to environmental factors. These characteristics make it suitable for a broader range of applications, particularly in demanding industrial and medical environments.
Properties
CAS No. |
58043-05-3 |
|---|---|
Molecular Formula |
C39H76N4O10 |
Molecular Weight |
761.0 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C6H14O2.C5H12O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI Key |
JPTGNRHVLMJAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Related CAS |
58043-05-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















